

JMV 2959 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *JMV 2959 hydrochloride*

Cat. No.: *B8075422*

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Abstract

JMV 2959 hydrochloride is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] As a key regulator of energy homeostasis, appetite, and reward pathways, the ghrelin receptor is a significant target for the development of therapeutics for obesity, metabolic disorders, and addiction.[1][3] This technical guide provides an in-depth overview of **JMV 2959 hydrochloride**, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Introduction

Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the GHS-R1a.[1][2] Upon binding, it stimulates various physiological processes, including the release of growth hormone, increased food intake, and the modulation of reward-related behaviors.[1][3] JMV 2959, a 1,2,4-triazole derivative, effectively blocks the action of ghrelin at its receptor, making it a valuable tool for studying the physiological roles of the ghrelin system and a potential therapeutic agent.[1][4] This document serves as a comprehensive resource for researchers working with or considering the use of **JMV 2959 hydrochloride**.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for **JMV 2959 hydrochloride**.

Table 1: In Vitro Binding Affinity of JMV 2959

Parameter	Value	Cell Line/System	Reference
IC ₅₀	32 nM	LLC-PK1 cells expressing GHS-R1a	[4] [5]
Kb	19 nM	Not specified	[4]

Table 2: In Vivo Effects of JMV 2959 in Rodent Models

Species	Model	JMV 2959 Dose	Effect	Reference
Rat	Morphine-induced Conditioned Place Preference (CPP)	3 and 6 mg/kg, i.p.	Dose-dependently disrupted the reconsolidation of morphine reward memory.	[6]
Rat	Locomotor Activity	6 mg/kg, i.p.	Significantly influenced locomotor activity.	[6]
Rat	Food and Water Intake	6 mg/kg, i.p.	Significantly decreased food and water intake.	[6]
Rat	Methamphetamine-induced CPP	1, 3, and 6 mg/kg, i.p.	Dose-dependently reduced the expression of methamphetamine-induced CPP.	[7]
Mouse	Ethanol, Water, and Food Intake	9 and 12 mg/kg	Decreased ethanol and food intake. The higher dose also decreased water intake.	[8]
Rat	Fentanyl-induced CPP	1 and 3 mg/kg, i.p.	Dose-dependently reduced the manifestation of fentanyl-induced CPP.	[9]

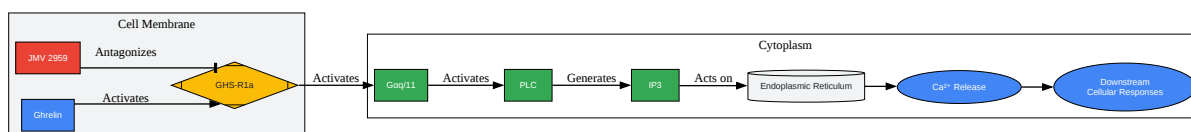
Rat	Fentanyl-induced Dopamine Release in Nucleus Accumbens	Not specified	Significantly reduced fentanyl-induced dopamine release.	[10]
Rat	Hexarelin-induced food intake	160 µg/kg, s.c.	Reduced hexarelin (80 µg/kg)-induced cumulative food intake at 6 hours.	[4]

Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, can couple to various G-proteins to initiate downstream signaling cascades. JMV 2959 acts by blocking these activation pathways.

3.1. Ghrelin Receptor Signaling Cascade

Ghrelin binding to GHS-R1a can activate Gαq/11, Gαi/o, and Gα12/13 proteins, leading to diverse cellular responses. The Gαq pathway, a primary signaling route, involves the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

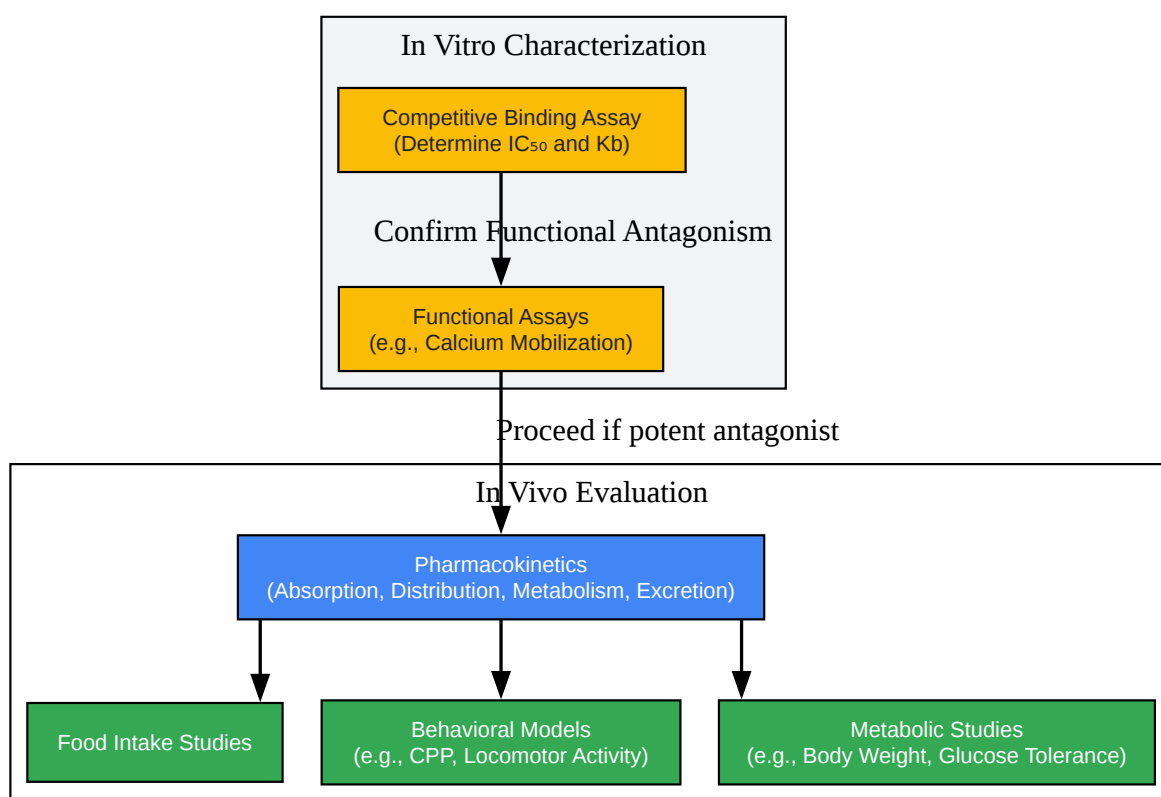


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Caption: Ghrelin receptor signaling pathway and the antagonistic action of JMV 2959.

3.2. Experimental Workflow for Assessing Antagonism

A typical workflow to characterize a GHS-R1a antagonist like JMV 2959 involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.



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